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Compound of Interest

5-Cyclopropylisoxazole-3-
Compound Name:
carboxylic acid

Cat. No.: B1349168

Despite a comprehensive search of crystallographic databases and scientific literature, the
experimental crystal structure of 5-Cyclopropylisoxazole-3-carboxylic acid has not been
publicly reported. Therefore, this guide presents a theoretical analysis based on computational
modeling and available data for structurally related compounds, providing insights into its likely
molecular geometry, physicochemical properties, and potential biological relevance. This
document is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 5-
Cyclopropylisoxazole-3-carboxylic acid is presented in Table 1. These properties are crucial
for understanding its behavior in biological and chemical systems.
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Property Value Source
Molecular Formula C7H7NOs3 Sigma-Aldrich
Molecular Weight 153.14 g/mol Sigma-Aldrich
Melting Point 96-100 °C Sigma-Aldrich
Form Solid Sigma-Aldrich
InChl Key OWMVXHFZCCPOTD- Sigma-Aldrich
UHFFFAOYSA-N

SMILES OC(=0)clcc(onl)C2CC2 Sigma-Aldrich
XlogP (predicted) 0.5 PubChem[1]

Proposed Experimental and Computational
Workflow

In the absence of experimental crystallographic data, a combination of synthesis,
crystallization, and computational modeling can be employed to elucidate the structure of 5-
Cyclopropylisoxazole-3-carboxylic acid.

A potential synthetic route to 5-Cyclopropylisoxazole-3-carboxylic acid can be adapted from
established methods for isoxazole synthesis. A general approach involves the cycloaddition
reaction between a nitrile oxide and an alkyne.

A detailed experimental protocol for the synthesis of a related compound, 5-
(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester, involves the NaOH-catalyzed
cycloaddition-condensation of ethyl nitroacetate and propargyl benzoate in water[2]. A similar
strategy could be adapted for the synthesis of the title compound.

For crystallization, a systematic screening of solvents and crystallization techniques (e.g., slow
evaporation, vapor diffusion, cooling) would be necessary to obtain single crystals of suitable
quality for X-ray diffraction analysis.

A computational workflow using Density Functional Theory (DFT) can provide a reliable
predicted structure and electronic properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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